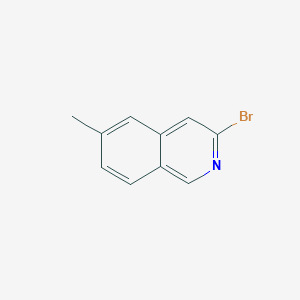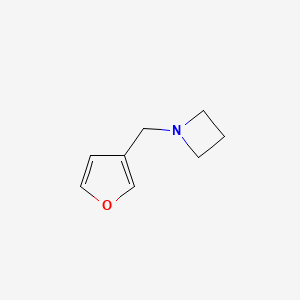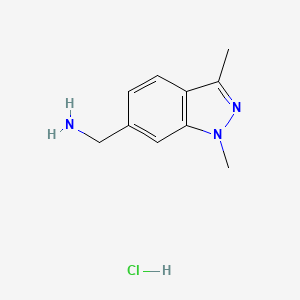![molecular formula C10H9BrFNO2 B13682400 6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound features a bromomethyl group, a fluorine atom, and a methyl group attached to the benzoxazine core, making it a unique and valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps. One common method includes the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide . The reaction conditions often require refluxing the mixture to achieve the desired bromomethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Electrophilic Aromatic Substitution: The benzoxazine core can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of advanced materials, including high-performance polymers and coatings
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s stability and reactivity, while the benzoxazine core provides a rigid framework for binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4H-benzo[e][1,3]oxazin-3-yl: A benzoxazine derivative with a methyl group, used in polymer synthesis.
8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A similar compound lacking the bromomethyl group, used in medicinal chemistry.
4-Substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl: Variants with different substituents, used in biological studies
Uniqueness
6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. The presence of both bromomethyl and fluorine groups makes it particularly valuable for applications requiring specific chemical modifications and interactions.
Propriétés
Formule moléculaire |
C10H9BrFNO2 |
|---|---|
Poids moléculaire |
274.09 g/mol |
Nom IUPAC |
6-(bromomethyl)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9BrFNO2/c1-5-10(14)13-8-3-6(4-11)2-7(12)9(8)15-5/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
GKXVXZXLNDQFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2=C(O1)C(=CC(=C2)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)








![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
